2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound featuring a brominated pyridine and a thiazolidine ring. This compound is of significant interest in both chemistry and biology due to its unique structural properties and potential applications. The molecular formula is with a molecular weight of 277.14 g/mol .
The synthesis of 2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-bromopyridine-2-carbaldehyde with thiazolidine-2,4-dione. This reaction is usually conducted in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
The synthetic pathway generally includes:
The molecular structure of 2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione consists of a pyridine ring substituted at the 4-position with a bromine atom and a thiazolidine moiety containing a dione functional group.
Key structural data includes:
This compound can undergo various chemical reactions:
Reactions are typically monitored using thin-layer chromatography, and products can be characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
The mechanism of action for 2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific biological targets. The bromine atom and the thiazolidine ring facilitate binding to enzymes or receptors, potentially inhibiting their activity by occupying active sites or altering conformational states . This interaction can lead to modulation of various biochemical pathways.
The compound is typically characterized by:
Key chemical properties include:
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione has several notable applications:
The thiazolidine-1,1-dione (TZD) scaffold is a privileged heterocyclic structure in medicinal chemistry, characterized by a five-membered ring containing sulfur, nitrogen, and two carbonyl groups at positions 2 and 4. This configuration confers unique electronic properties and hydrogen-bonding capabilities, enabling interactions with diverse biological targets. The sulfone group (S=O₂) enhances metabolic stability compared to thiazolidinediones, while the exocyclic carbonyl at C4 serves as a hydrogen-bond acceptor critical for target binding [4] [7]. The C5 position of the TZD ring is particularly amenable to structural diversification, allowing the generation of "molecular hybrids" through Knoevenagel condensation or N-alkylation. This flexibility enables the optimization of pharmacokinetic and pharmacodynamic profiles, as evidenced by derivatives showing enhanced lipophilicity (logP = 2.5–4.0) and membrane permeability [7] [9]. Quantum chemical analyses reveal that electron-withdrawing substituents at C5 lower the LUMO energy (-3.2 eV to -3.5 eV), facilitating charge-transfer interactions with biological receptors [7]. These properties underpin the TZD core’s utility in designing inhibitors targeting enzymes and kinases involved in proliferative and metabolic diseases.
Table 1: Key Electronic and Steric Parameters of Thiazolidine-1,1-dione Derivatives
Parameter | Value Range | Biological Significance |
---|---|---|
HOMO Energy (eV) | -6.8 to -7.2 | Dictates nucleophilic reactivity & protein binding |
LUMO Energy (eV) | -3.2 to -3.5 | Influences electrophilic affinity & target engagement |
Dipole Moment (D) | 4.5–5.8 | Impacts solubility & membrane permeation |
C5 Bond Dissociation Energy (kcal/mol) | 85–92 | Predicts radical scavenging potential |
Bromopyridine integration into pharmacophores leverages halogen bonding, steric effects, and π-stacking capabilities to enhance target affinity and selectivity. The 4-bromopyridin-2-yl variant, as in 2-(4-bromopyridin-2-yl)-1λ⁶,2-thiazolidine-1,1-dione, positions bromine para to the nitrogen, creating an electron-deficient ring system (calculated σₚ = +0.94) ideal for interactions with kinase hinge regions [4] [8]. This electron deficiency facilitates π-stacking with phenylalanine residues (e.g., Phe113 in PIM-1 kinase), while the bromine atom acts as a halogen bond donor to carbonyl backbones (C=O···Br distances: 3.2–3.5 Å) [6] [8]. Compared to chloropyridine analogs, bromine’s larger atomic radius (1.85 Å vs. 1.75 Å) and polarizability enhances hydrophobic enclosure in binding pockets, improving binding entropy (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for chloro analogs) [4]. Bromopyridines also serve as synthetic handles for cross-coupling reactions (e.g., Suzuki coupling), enabling late-stage diversification into biaryl or alkynyl derivatives for SAR expansion [5] [10]. Positional isomerism significantly influences bioactivity: 4-bromopyridin-2-yl derivatives exhibit 3–5-fold higher VEGFR-2 inhibition (IC₅₀ = 0.75 μM) than 3-bromo isomers due to optimal vector alignment with catalytic lysine residues [8].
Table 2: Impact of Bromopyridine Positioning on Kinase Inhibition
Bromopyridine Isomer | PIM-1 IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | Selectivity Ratio (PIM-1/VEGFR-2) |
---|---|---|---|
2-(2-Bromopyridin-4-yl) | 0.98 | 5.32 | 5.4 |
2-(3-Bromopyridin-2-yl) | 0.45 | 2.10 | 4.7 |
2-(4-Bromopyridin-2-yl) | 0.21 | 0.75 | 3.6 |
Hybrid scaffolds merging TZD and bromopyridine pharmacophores simultaneously engage multiple sites in kinase ATP-binding domains, overcoming limitations of single-target agents. The TZD moiety anchors to the hinge region via H-bonds between its C4 carbonyl and backbone NH (e.g., Glu121 in PIM-1), while the bromopyridine extends into hydrophobic pockets, displacing structural water molecules and enhancing binding entropy (ΔS > +15 cal/mol·K) [6] [9]. This dual-targeting is particularly effective against oncogenic kinases like PIM-1, VEGFR-2, and PI3Kα, which feature solvent-exposed ribose binding sites accommodating the sulfone group. Molecular dynamics simulations confirm that 2-(4-bromopyridin-2-yl)-1λ⁶,2-thiazolidine-1,1-dione derivatives stabilize inactive kinase conformations by disrupting salt bridges (e.g., Lys67–Glu89 in PIM-1) [6] [8]. The scaffold’s modularity enables tuning for isoform selectivity; bulkier C5 substituents favor PIM-1 inhibition (volume < 180 ų), whereas planar groups enhance VEGFR-2 binding by engaging Phe1047 [2] [9]. This rational design strategy underpins the hybrid’s efficacy in cell-based assays, with lead compounds suppressing proliferation in MV4-11 (leukemia) and K562 (myelogenous leukemia) cells at submicromolar concentrations (IC₅₀ = 0.75–2.1 μM) [6] [8].
Table 3: Kinase Selectivity Profile of Bromopyridine-TZD Hybrids
Kinase Target | Inhibition IC₅₀ (μM) | Cellular Activity (IC₅₀, μM) | Key Binding Interactions |
---|---|---|---|
PIM-1 | 0.21 ± 0.03 | 0.75 (MV4-11) | Glu121 H-bond, Phe113 π-stack, Br···C=O |
VEGFR-2 | 0.75 ± 0.12 | 2.10 (HUVEC) | Cys919 H-bond, Phe1047 hydrophobic |
PI3Kα | 1.45 ± 0.21 | 5.80 (MCF-7) | Val851 H-bond, Trp780 π-stack |
CDK2 | >10 | >20 | Nonspecific electrostatic repulsion |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2